C.I. Vat Green 9

Übersicht

Beschreibung

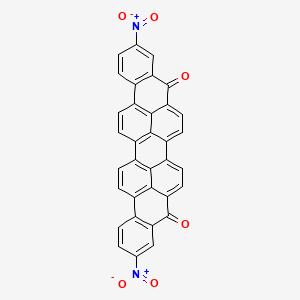

C.I. Vat Green 9 is a green colored vat dye . It is derived from violanthrone and is extensively used in a wide range of textiles, plastics, and other industries. It is also known as Indigo Vat Green B.

Molecular Structure Analysis

The molecular formula of C.I. Vat Green 9 is C34H14N2O6 . It is an organic compound. The IUPAC name is 9,24-dinitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene .Physical And Chemical Properties Analysis

C.I. Vat Green 9 is a green crystalline powder . It has a molecular weight of 546.48 g/mol . The dye has several isomers, which differ in their color and properties. The isomers have different absorption spectra and fluorescence properties. It is soluble in dimethylformamide, N-methylpyrrolidone, and other organic solvents.Wissenschaftliche Forschungsanwendungen

Green Electronics and Sustainable Future

"Green" electronics, focusing on biodegradable and biocompatible materials for environmentally safe devices, is an emerging research area aiming for the sustainable future of electronic circuits. This area seeks to fulfill the promise of organic electronics by delivering low-cost, energy-efficient materials and devices with potentially benign integration into the environment and living tissue. The integration of sustainable materials, such as C.I. Vat Green 9, could play a crucial role in developing green electronics, aligning with the broader goal of achieving environmentally friendly electronic solutions (Irimia‐Vladu, 2014).

Green Chemistry for Environmental and Economic Prosperity

Green chemistry has made significant progress in designing safer chemicals, environmentally benign solvents, and developing renewable feedstocks. It aims at protecting human health and the environment in an economically beneficial manner. This field emphasizes training chemists to design products and processes with a reduced environmental impact, potentially incorporating sustainable dyes like C.I. Vat Green 9 to promote eco-friendly manufacturing practices. Such efforts in green chemistry are instrumental in addressing global environmental challenges, contributing to a sustainable world (Anastas & Kirchhoff, 2002).

Eco-Innovation and Carbon Emissions Reduction

Research in green R&D and eco-innovation focuses on how investments in green technologies can impact environmental and financial performance. Specifically, this area examines the role of green research and development in reducing carbon emissions and enhancing firm-level financial outcomes. Incorporating sustainable materials and practices, including the use of C.I. Vat Green 9 in various applications, can support these eco-innovation efforts, leading to improved environmental and economic performance for firms (Lee & Min, 2015).

Safety and Hazards

C.I. Vat Green 9 has been shown to be toxic to daphnia when tested at long-term exposure levels . This chemical belongs to the class of silico compounds, which are chemicals that are ecotoxicologically active . The experimental results show that this compound can cause an ecological imbalance in the environment and can lead to changes in the population of aquatic organisms .

Wirkmechanismus

Target of Action

C.I. Vat Green 9 is primarily targeted at various materials such as textiles, plastics, and paper, where it is used as a dye . It is a high-stability pigment that adds highlighting effects to these materials .

Mode of Action

The mode of action of C.I. Vat Green 9 involves its application as a vat dye. Vat dyes are a class of dyes that are applied to materials in a reduced, soluble form and then oxidized to their insoluble form, resulting in high colorfastness . This means that the colors produced by C.I. Vat Green 9 are resistant to fading or running.

Biochemical Pathways

The specific biochemical pathways affected by CIVat dyes in general are known to interact with the material they dye at a molecular level, forming strong bonds that result in high colorfastness .

Pharmacokinetics

Vat Green 9 remains on the materials it dyes for a long period without significant degradation or loss .

Action Environment

The action of C.I. Vat Green 9 can be influenced by various environmental factors. For instance, the dyeing process’s pH can affect the final color produced. Additionally, C.I. Vat Green 9 has been shown to be toxic to daphnia (a genus of small planktonic crustaceans) when tested at long-term exposure levels . This suggests that the dye can have an ecological impact, potentially leading to changes in the population of aquatic organisms .

Eigenschaften

IUPAC Name |

9,24-dinitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H14N2O6/c37-33-25-11-9-23-24-10-12-26-32-20(18-4-2-16(36(41)42)14-28(18)34(26)38)6-8-22(30(24)32)21-7-5-19(31(25)29(21)23)17-3-1-15(35(39)40)13-27(17)33/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVDMQVITMTCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC=C4C5=CC=C6C7=C(C=CC(=C57)C8=C4C3=C2C=C8)C9=C(C6=O)C=C(C=C9)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064269 | |

| Record name | C.I. Vat Green 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C.I. Vat Green 9 | |

CAS RN |

6369-65-9, 61725-94-8 | |

| Record name | C.I. Vat Green 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006369659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Vat Green 9 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Green 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, nitro derivatives | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. VAT GREEN 9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

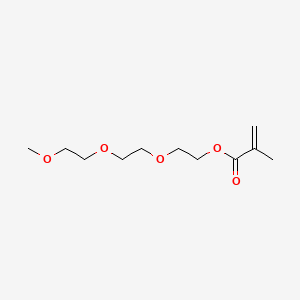

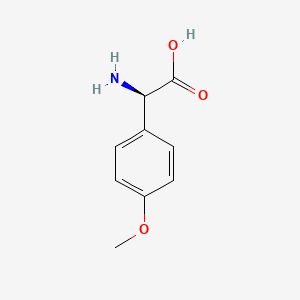

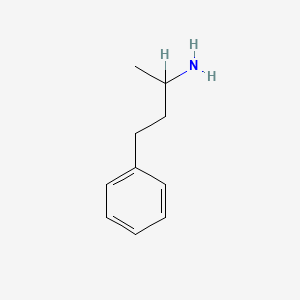

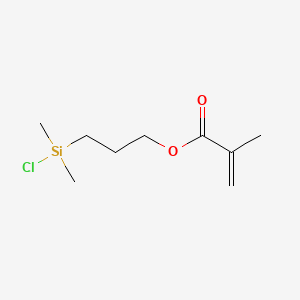

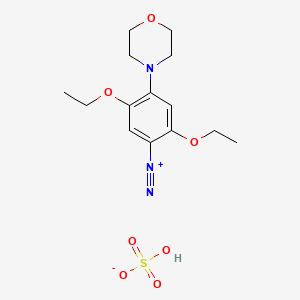

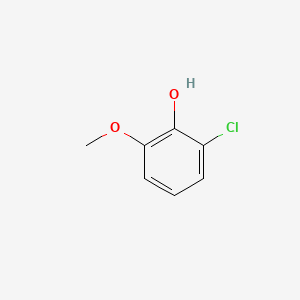

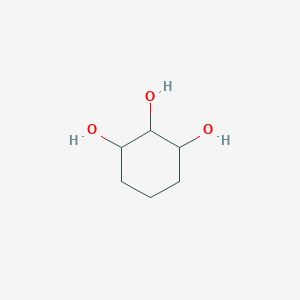

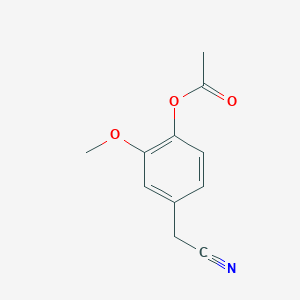

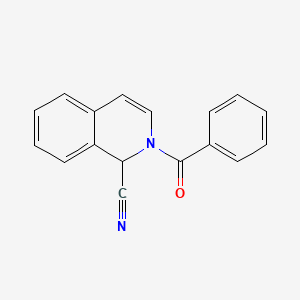

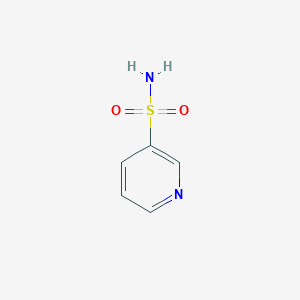

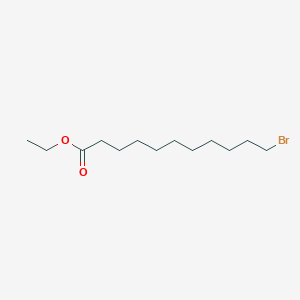

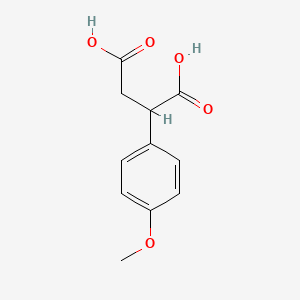

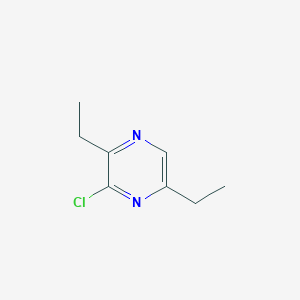

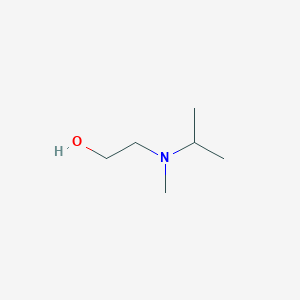

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.